Hispidanin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

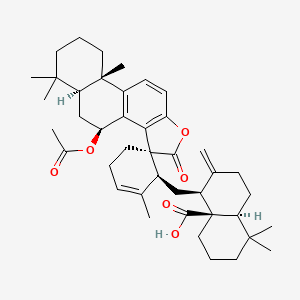

Hispidanin B is a diterpenoid compound isolated from the rhizomes of the plant Isodon hispidaThis compound has garnered significant attention due to its complex molecular architecture and notable biological activities, particularly its cytotoxic effects on various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hispidanin B involves a series of intricate steps. One proposed route includes the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. These compounds undergo a series of transformations, including intermolecular Diels-Alder reactions catalyzed by enzymes, to form the complex seven-ring core structure of this compound .

Industrial Production Methods

Industrial production of this compound is not yet well-established due to its complex structure and the challenges associated with its synthesis. Current methods are primarily focused on laboratory-scale synthesis, which involves multiple steps and stringent reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

Hispidanin B undergoes various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

Hispidanin B has several scientific research applications, including:

Chemistry: Used as a model compound for studying complex natural product synthesis.

Biology: Investigated for its cytotoxic effects on cancer cell lines, including SGC7901, SMMC7721, and K562.

Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.

Mechanism of Action

The mechanism of action of Hispidanin B involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Hispidanin A: Another dimeric diterpenoid from Isodon hispida with similar biological activities.

Bisrubescensin A: A diterpene dimer with cytotoxic activity.

Bistenuifolin B: Another diterpene dimer with potential antiviral activity.

Uniqueness of Hispidanin B

This compound is unique due to its seven-ring core structure, which includes a 5,6-spiro ring system and eight chiral centers. This complex structure contributes to its potent biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .

Biological Activity

Hispidanin B, a dimeric diterpenoid derived from the plant Isodon hispidia, has garnered significant attention in recent years due to its notable biological activities, particularly its cytotoxic properties against various cancer cell lines. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound is characterized by its complex chemical structure, which includes multiple stereocenters. The synthesis of this compound has been achieved through various methods, including non-catalytic Diels-Alder cycloaddition reactions that allow for the construction of its intricate framework. Deng et al. (2017) reported an asymmetric total synthesis involving iron-catalyzed coupling and radical cascade reactions to generate the desired compound .

Cytotoxicity

This compound exhibits significant cytotoxic effects against several human cancer cell lines. The following table summarizes the IC50 values reported for this compound against various tumor cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| SGC7901 | 10.7 |

| SMMC7721 | 9.8 |

| K562 | 11.2 |

These values indicate that this compound has potent anti-cancer properties, making it a candidate for further pharmacological studies .

The mechanism through which this compound exerts its cytotoxic effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of specific signaling pathways involved in cell proliferation and survival. Further research is necessary to elucidate these mechanisms in detail.

Case Studies and Research Findings

- Study on Cytotoxicity : A study conducted by Yongxian Cheng et al. (2024) demonstrated that this compound significantly inhibited the growth of tumor cells in vitro, with the most pronounced effects observed in SGC7901 and SMMC7721 cell lines . The authors noted that the compound's structure might play a crucial role in its biological activity.

- Comparative Analysis : In a comparative study of various hispidanins, it was found that this compound exhibited superior cytotoxicity compared to its analogs, highlighting its potential as a lead compound for drug development .

- Mechanistic Insights : Research has indicated that this compound may interact with cellular membranes, leading to alterations in membrane integrity and subsequent cell death. These findings suggest potential pathways for therapeutic application and warrant further exploration into its bioactive mechanisms .

Properties

Molecular Formula |

C42H56O6 |

|---|---|

Molecular Weight |

656.9 g/mol |

IUPAC Name |

(4S,4aR,8aS)-4-[[(1'S,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |

InChI |

InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)/t28-,29-,31-,32-,33-,40+,41-,42-/m0/s1 |

InChI Key |

OXWHIFHQUHPEDR-MFWVAWNWSA-N |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1C[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5[C@H](C[C@@H]7[C@@]6(CCCC7(C)C)C)OC(=O)C)OC2=O |

Canonical SMILES |

CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.